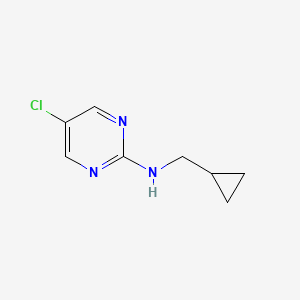

5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c9-7-4-11-8(12-5-7)10-3-6-1-2-6/h4-6H,1-3H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCSCPGHDHXKKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=NC=C(C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine typically starts from a 5-chloropyrimidine precursor bearing a leaving group (usually a chlorine atom) at the 2-position, which is susceptible to nucleophilic substitution by the cyclopropylmethylamine nucleophile.

- Key Reaction: Nucleophilic aromatic substitution (S_NAr) of 2-chloro-5-chloropyrimidine with cyclopropylmethylamine.

- Conditions: Elevated temperature (120–160 °C), often under microwave irradiation or prolonged heating in a sealed vessel, in polar aprotic solvents or alcohols such as n-butanol.

- Base: Organic bases like Diisopropylethylamine (DiPEA) are used to neutralize the generated hydrochloric acid and drive the reaction forward.

This approach is supported by the detailed synthetic procedures reported in medicinal chemistry studies focusing on pyrimidine derivatives, where the amination of 2-chloropyrimidines with primary amines is a common transformation.

Detailed Preparation Procedure

A representative preparation method based on the literature is as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 5-chloro-2-chloropyrimidine (1 equiv), cyclopropylmethylamine (1.5 equiv), DiPEA (3-4 equiv), n-butanol (0.2 M) | The reaction mixture is placed in a sealed tube, flushed with nitrogen, and heated at 160 °C under microwave irradiation (75 W) for 4–36 hours or heated conventionally at 120 °C for 1–6 days. |

| 2 | Workup | After completion (monitored by LC-MS), the reaction mixture is concentrated under reduced pressure and co-evaporated with toluene to remove residual solvents. |

| 3 | Purification | The crude product is purified by silica gel column chromatography or preparative HPLC to afford the pure 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine, either as a free base or as a trifluoroacetic acid salt. |

This method ensures a good conversion to the desired amine-substituted pyrimidine with typical yields ranging from moderate to good (40–70%) depending on reaction time and purification.

Alternative Coupling Methods

In addition to direct nucleophilic aromatic substitution, amide coupling strategies have been employed for related pyrimidine derivatives, which could be adapted for this compound:

- Activation of carboxylic acid precursors using coupling agents such as HATU or PyBroP in the presence of bases like triethylamine or DIPEA.

- Reaction with amines under mild conditions at room temperature or slightly elevated temperatures.

- Purification by extraction and silica gel chromatography.

Though this is more common for amide derivatives, it demonstrates the versatility of coupling chemistry in pyrimidine synthesis and may serve as an alternative route if starting from pyrimidine carboxylic acid intermediates.

Research Findings and Optimization

- Microwave irradiation significantly reduces reaction times from days to hours and often improves yields and purity.

- Base choice and equivalents are critical to neutralize the acid formed and to prevent side reactions.

- Solvent selection impacts solubility and reaction rate; n-butanol is preferred for its polarity and boiling point.

- Purification techniques such as flash chromatography with gradients of ethyl acetate/hexanes or preparative HPLC ensure high purity suitable for biological evaluation.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting material | 5-chloro-2-chloropyrimidine | Commercially available or synthesized |

| Nucleophile | Cyclopropylmethylamine (1.5 equiv) | Primary amine for substitution |

| Base | Diisopropylethylamine (3-4 equiv) | Neutralizes HCl, promotes reaction |

| Solvent | n-Butanol (0.2 M) | Polar protic solvent, high boiling point |

| Temperature | 120–160 °C | Microwave or oil bath heating |

| Reaction time | 4–36 hours | Shorter under microwave irradiation |

| Purification | Silica gel chromatography or HPLC | Gradient EtOAc/hexanes or reverse phase |

| Yield | 40–70% | Dependent on conditions and purification |

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.

Major Products Formed

Nucleophilic substitution: Formation of various substituted pyrimidines.

Oxidation: Formation of pyrimidine N-oxides.

Reduction: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development

The compound has been investigated for its potential as a therapeutic agent. It exhibits significant biological activity, particularly as an antagonist at corticotropin-releasing factor (CRF1) receptors, which are implicated in stress responses and anxiety disorders. Studies have shown that it can effectively inhibit CRF1 signaling pathways, suggesting its utility in treating stress-related conditions such as anxiety and depression .

Anti-inflammatory Properties

Research indicates that derivatives of pyrimidine compounds, including 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine, demonstrate notable anti-inflammatory effects. For instance, certain pyrimidine derivatives have shown to suppress cyclooxygenase-2 (COX-2) activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that the compound may be a candidate for developing new anti-inflammatory medications.

Biological Research

Receptor Binding Studies

The compound's ability to selectively bind to CRF1 receptors has made it an important tool in neurobiology research. By blocking these receptors, researchers can study the physiological and pathological roles of CRF signaling in various conditions, enhancing our understanding of stress-related disorders .

Structure-Activity Relationship (SAR) Investigations

The exploration of SAR has been crucial in optimizing the biological activity of pyrimidine derivatives. Modifications to the core structure of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine can lead to enhanced potency against specific biological targets, providing insights into how structural changes affect pharmacological properties .

Synthetic Chemistry

Building Block for Complex Molecules

In synthetic organic chemistry, 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine serves as a versatile building block for synthesizing more complex organic molecules. Its chlorinated pyrimidine structure allows for various substitution reactions, making it valuable in the development of new compounds with tailored properties .

Chemical Reactivity

The presence of both chlorine and amine functional groups enables the compound to participate in nucleophilic substitution reactions and other transformations typical for pyrimidine derivatives. This reactivity is advantageous for chemists aiming to create new derivatives with specific functionalities.

Case Study 1: CRF1 Receptor Antagonism

In a series of studies focusing on CRF1 receptor antagonists, 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine was shown to significantly reduce anxiety-like behaviors in animal models. The compound's high selectivity and affinity for the receptor were demonstrated through binding assays, highlighting its potential as a therapeutic agent for anxiety disorders .

Case Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory properties of pyrimidine derivatives, including 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine. In vivo tests indicated that these compounds could effectively reduce inflammation markers in models of carrageenan-induced paw edema, suggesting their potential application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidin-2-amine Derivatives

Pharmacological Activity

- CRF Receptor Antagonism : The cyclopropylmethyl group in NBI27914 optimizes binding to CRF receptors, as smaller substituents like cyclopropylmethyl balance steric hindrance and hydrophobic interactions . In contrast, bulkier groups (e.g., cyclopentyl in ) may reduce receptor affinity.

- Kinase Inhibition : HM43239 (Tuspetinib) demonstrates how pyrimidin-2-amine derivatives can be tailored for oncology. Its 6-methylindole and dimethylpiperazine substituents enhance FLT3 kinase inhibition, a target distinct from CRF receptors .

Physicochemical Properties

- Lipophilicity : Cyclopropylmethyl (logP ~2.5) provides moderate lipophilicity, whereas piperidinyl derivatives (e.g., ) exhibit lower logP due to the basic amine, improving aqueous solubility.

- Synthetic Accessibility : The target compound’s synthesis is straightforward compared to HM43239, which requires multi-step functionalization of the pyrimidine core .

Biological Activity

5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine can be characterized by its unique chemical structure, which includes a chlorinated pyrimidine ring and a cyclopropylmethyl substituent. The presence of the chlorine atom and the cyclopropyl group are believed to play significant roles in modulating its biological activity.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets in various biochemical pathways:

- Inhibition of Enzymes : It has been observed that 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes. For instance, studies have shown that similar pyrimidine derivatives exhibit significant inhibition of COX-2 with IC50 values comparable to established drugs like celecoxib .

- Anticancer Properties : The compound has also been investigated for its anticancer potential. Pyrimidine derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is crucial for compounds aiming to disrupt cancer cell proliferation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine and related compounds:

Structure-Activity Relationships (SAR)

Understanding the SAR of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine is crucial for optimizing its efficacy:

- Chlorine Substitution : The presence of chlorine at the 5-position enhances lipophilicity and may improve binding affinity to target enzymes.

- Cyclopropylmethyl Group : This group appears to contribute positively to the compound's anticancer activity by influencing the spatial orientation necessary for enzyme interaction .

- Electron Donating Groups : Compounds with electron-donating substituents have shown increased potency, suggesting that modifications in this area could yield more effective derivatives .

Case Studies

Several studies have explored the biological effects of similar pyrimidine compounds:

- In Vivo Studies : Research involving carrageenan-induced paw edema models demonstrated that certain pyrimidine derivatives significantly reduced inflammation markers, indicating potential therapeutic applications in treating inflammatory diseases .

- Cancer Cell Line Testing : Compounds structurally related to 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine have been tested against various cancer cell lines, showing IC50 values below 5 μM, indicating promising anticancer activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine?

- Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) of 2-amino-5-chloropyrimidine with cyclopropylmethylamine. Key parameters include:

-

Base/Solvent System : Potassium carbonate (K₂CO₃) in DMF at 80°C for 12 hours achieves moderate yields (~65%) .

-

Purification : Recrystallization from ethanol or methanol ensures high purity (>95%) .

-

Alternative Route : Palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) may introduce the cyclopropylmethyl group but requires optimization of ligands (e.g., XPhos) and solvents (e.g., THF) .

Table 1 : Representative Synthetic Conditions

Method Conditions Yield (%) Purity (%) Reference SNAr K₂CO₃, DMF, 80°C, 12h 65 98 Pd-Catalyzed Amination Pd(OAc)₂, XPhos, THF 45* 95 *Requires further optimization for scalability.

Q. What analytical techniques confirm the structural identity of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine?

- Answer :

- X-ray Crystallography : Resolves bond lengths/angles and hydrogen-bonding networks (e.g., C–Cl = 1.74 Å, N–H⋯N interactions) .

- NMR Spectroscopy : ¹H/¹³C assignments (e.g., cyclopropylmethyl protons at δ 0.5–1.2 ppm; NH at δ 6.4–6.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺ for C₈H₁₀ClN₃: calc. 208.0641, obs. 208.0643) .

Q. How do solubility and stability impact experimental design for this compound?

- Answer :

- Solubility : Moderately soluble in DMSO (>10 mM) and ethanol; insoluble in water. Pre-saturate solvents for kinetic studies .

- Stability : Degrades under acidic conditions (pH < 4) via hydrolysis of the cyclopropylmethyl group. Store at -20°C in inert atmospheres .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in substitution reactions involving this compound?

- Answer :

- DFT Calculations : Use B3LYP/6-31G* to model transition states for Cl⁻ displacement at C5 vs. C4. Electron-deficient C5 (due to adjacent N) favors nucleophilic attack .

- Hammett Analysis : Compare reaction rates with substituents of varying σ values to differentiate electronic vs. steric effects .

Q. What in vitro assays evaluate 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine’s bioactivity against neurological targets?

- Answer :

- CRF1 Receptor Binding : Competitive assays with [³H]CP-154,526 on HEK293 membranes (Ki determination via Cheng-Prusoff equation) .

- Functional Antagonism : Measure inhibition of CRF-induced cAMP production (EC₈₀ CRF concentration) in transfected cells .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Answer :

- Dose-Response Curves : Use 8–12 concentration points to ensure accurate IC₅₀/EC₅₀ values (nonlinear regression in GraphPad Prism) .

- Orthogonal Assays : Validate binding data with functional readouts (e.g., calcium flux for GPCR targets) .

Q. What mechanistic insights guide the optimization of catalytic systems for derivatizing this compound?

- Answer :

- Isotope Labeling : ¹⁵N-labeled pyrimidine tracks nitrogen migration during cross-coupling .

- Kinetic Profiling : Monitor reaction intermediates via LC-MS to identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.